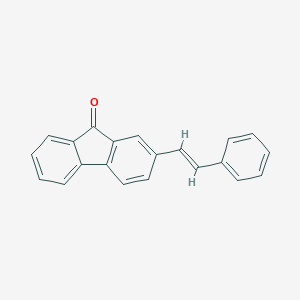

2-(2-phenylvinyl)-9H-fluoren-9-one

Description

Contextualization of Fluorenone Derivatives in Organic and Materials Chemistry

Fluorenone and its derivatives are a class of organic compounds built upon a fluorene (B118485) skeleton with a carbonyl group at the 9-position. This core structure provides a unique combination of rigidity, planarity, and a delocalized π-electron system, making these compounds highly versatile. researchgate.netnih.gov In organic synthesis, fluorenones serve as valuable intermediates for creating more complex molecules. researchgate.net In materials chemistry, their intriguing and tunable photophysical and physicochemical properties are harnessed for a variety of applications. researchgate.net These applications include organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.netnih.gov The ability to modify the fluorenone core at various positions allows for the fine-tuning of its electronic and optical properties to suit specific needs. researchgate.net

Significance of Conjugated Vinyl Systems in Fluorenone Structure-Function Relationships

The introduction of a conjugated vinyl system, such as the 2-phenylvinyl group in 2-(2-phenylvinyl)-9H-fluoren-9-one, significantly impacts the molecule's properties. This extension of the π-conjugated system alters the electronic structure, leading to changes in the absorption and emission of light. beilstein-journals.orgmdpi.com Specifically, extending the conjugation can lead to a redshift in the absorption and emission spectra, meaning the compound will absorb and emit light at longer wavelengths. mdpi.com This tunability is crucial for designing materials with specific optical properties for applications like OLEDs and organic photovoltaics. The vinyl linkage provides a pathway for efficient intramolecular charge transfer, a key process in many electronic and photonic devices. mdpi.com

Academic Research Rationale for this compound

The specific focus on this compound in academic research stems from its potential to serve as a model compound for understanding the fundamental principles of π-conjugated systems. By studying this molecule, researchers can gain insights into how the interplay between the fluorenone core and the phenylvinyl substituent influences its photophysical behavior, charge transport characteristics, and self-assembly properties. rsc.orgrsc.org This knowledge is instrumental in the rational design of new organic materials with enhanced performance for a range of technological applications. The synthesis and characterization of this and similar molecules contribute to the growing library of functional organic materials with tailored properties. acs.orgresearchgate.net

Detailed Research Findings

The following table summarizes key research findings related to fluorenone derivatives, providing context for the importance of this compound.

| Research Focus | Key Findings | Relevant Compound Type |

| Crystal Engineering | The length of side chains on fluorenone derivatives can induce different self-assembled structures. rsc.org | 2,7-bis(n-alkoxy)-9-fluorenone |

| Photoluminescence | Aggregation and hydrogen bonding can cause a significant redshift and decrease in the intensity of photoluminescence in fluorenone-centered compounds. rsc.org | Donor-π-acceptor-π-donor multichromophore fluorenone compounds |

| Aggregation-Induced Emission (AIE) | Certain fluorenone-arylamine derivatives exhibit AIE, making them suitable for non-doped red OLEDs. acs.org | Fluorenonearylamine derivatives |

| Nonlinear Optical Properties | Extending the π-conjugated bridge and adding electron donor or acceptor groups can significantly enhance the first hyperpolarizability of fluorenone derivatives. researchgate.net | Fluorenone derivatives with extended π-conjugation |

| OLED Applications | Symmetrical fluorene derivatives with various substituents can act as efficient emitters in OLEDs. mdpi.com | Symmetrically substituted fluorene derivatives |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H14O |

|---|---|

Molecular Weight |

282.3g/mol |

IUPAC Name |

2-[(E)-2-phenylethenyl]fluoren-9-one |

InChI |

InChI=1S/C21H14O/c22-21-19-9-5-4-8-17(19)18-13-12-16(14-20(18)21)11-10-15-6-2-1-3-7-15/h1-14H/b11-10+ |

InChI Key |

DCPMKCNOXBHOQT-ZHACJKMWSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C4=CC=CC=C4C3=O |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC3=C(C=C2)C4=CC=CC=C4C3=O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Phenylvinyl 9h Fluoren 9 One and Its Derivatives

Direct Synthetic Routes

Direct synthetic routes focus on creating the carbon-carbon double bond of the 2-phenylvinyl group, also known as a styryl group, directly on the fluorenone scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of styrenated fluorenones. These reactions offer a powerful and versatile method for forming the crucial C-C bond.

One of the most prominent methods is the Heck reaction . wikipedia.org This reaction typically involves the coupling of an aryl halide, such as 2-bromo-9H-fluoren-9-one, with styrene (B11656) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields. rug.nlnih.gov For instance, ligand-free Heck reactions using low concentrations of palladium salts like Pd(OAc)₂ have proven effective for a range of substrates. rug.nl The use of ionic liquids as a solvent can also be advantageous, sometimes eliminating the need for phosphorus-containing ligands and simplifying catalyst recycling. nih.gov

Another significant palladium-catalyzed method is the Stille coupling . organic-chemistry.orglibretexts.org This reaction involves the coupling of an organotin compound with an organic halide. organic-chemistry.org For the synthesis of 2-(2-phenylvinyl)-9H-fluoren-9-one, this could involve reacting 2-bromo-9H-fluoren-9-one with a vinyl-tin reagent. The Stille coupling is known for its versatility and tolerance of various functional groups. organic-chemistry.orglibretexts.org Research has focused on making this reaction more efficient and environmentally friendly, with developments such as using copper(I) salts as co-catalysts. organic-chemistry.org

Other Catalytic Approaches for Carbon-Carbon Bond Formation

Beyond the well-established Heck and Stille reactions, other catalytic methods are employed for the formation of the vinyl linkage. The Wittig reaction provides a classic route to alkenes from carbonyl compounds. organic-chemistry.orglibretexts.orgudel.edu In this context, it would involve the reaction of 9-fluorenone-2-carbaldehyde with a benzylphosphonium ylide. The reaction is known for its high degree of control over the location of the newly formed double bond. mnstate.edu The conditions for the Wittig reaction can be tailored to be compatible with base-sensitive substrates, for example, by using silver carbonate. nih.gov

Indirect Routes and Precursor Modifications

Indirect routes involve the synthesis of a fluorene (B118485) or fluorenone precursor, which is then modified to yield the final this compound product.

Oxidative Transformations of Fluorene Analogs

A common indirect strategy is the oxidation of a fluorene precursor to the corresponding fluorenone. The methylene (B1212753) bridge at the C9 position of fluorene is susceptible to oxidation. researchgate.net Various oxidizing agents and catalytic systems have been developed for this transformation. researchgate.netrsc.orggoogle.com For example, manganese oxide octahedral molecular sieves (OMS-2) can catalyze the oxidation of 9H-fluorene to 9-fluorenone (B1672902) under mild conditions. researchgate.net Similarly, Co-Cu bimetal oxides have been shown to be effective catalysts for the aerobic oxidation of fluorene. rsc.org This approach allows for the initial synthesis of a 2-(2-phenylvinyl)-9H-fluorene, which is then oxidized to the target fluorenone.

Functionalization Strategies on Existing Fluorenone Scaffolds

This approach involves starting with a pre-functionalized fluorenone and building the styryl group. For example, one could start with 2-bromo-9H-fluoren-9-one and perform a coupling reaction as described in section 2.1.1. The synthesis of various substituted fluoren-9-ones has been achieved through methods like palladium-catalyzed cyclocarbonylation of o-halobiaryls. nih.govorganic-chemistry.org This provides access to a range of fluorenone precursors that can then be further functionalized. Functionalization can also be achieved on the fluorene core before oxidation to fluorenone. nbinno.comlookchem.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.

For palladium-catalyzed reactions, the ligand can have a significant impact on the outcome. For instance, in the synthesis of fluorenone derivatives, the use of specific phosphine (B1218219) ligands can be crucial. researchgate.net In some cases, ligand-free systems have been developed to simplify the reaction and reduce costs. rug.nl

The choice of base is also a critical factor. In the Wittig reaction, strong bases like n-butyllithium are often used, but milder bases can be employed for base-sensitive substrates. libretexts.orgnih.gov In Heck reactions, inorganic bases like potassium carbonate or organic bases like triethylamine (B128534) are common. wikipedia.org

Solvent selection plays a role in both reactant solubility and catalyst activity. While many reactions are performed in organic solvents like DMF or toluene, there is a growing interest in more environmentally friendly options like water or ionic liquids. organic-chemistry.orgnih.gov

The following table provides examples of reaction conditions that have been optimized for the synthesis of fluorenone derivatives:

| Reaction Type | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Heck Reaction | Pd(OAc)₂ (0.05 mol%) | NaOAc | NMP | 135 | High | rug.nl |

| Stille Coupling | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | Reflux | 75 | nih.gov |

| Wittig Reaction | - | 50% NaOH | DMF | RT | - | udel.edu |

| Fluorene Oxidation | Co₀.₇Cu₀.₃ | - | - | - | High | rsc.org |

| Cyclocarbonylation | Pd(OAc)₂ | Cs pivalate | DMF | 110 | High | organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization

Electronic Absorption Spectroscopy

The electronic absorption spectrum of 2-(2-phenylvinyl)-9H-fluoren-9-one is characterized by distinct absorption bands in the ultraviolet-visible region, which are attributed to various electronic transitions within the molecule.

Analysis of π–π* Transitions and Intramolecular Charge Transfer (ICT) Bands

The absorption spectrum of this compound is dominated by intense bands corresponding to π–π* transitions. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the fluorenone core and the styryl substituent. The extended π-conjugation resulting from the phenylvinyl group at the 2-position of the fluorenone moiety typically leads to a bathochromic (red) shift of these absorption bands compared to the parent fluorenone molecule.

In addition to these π–π* transitions, the presence of the electron-withdrawing fluorenone core and the electron-donating potential of the styryl group can give rise to intramolecular charge transfer (ICT) bands. Upon absorption of light, an electron can be transferred from the styryl moiety (donor) to the fluorenone core (acceptor), resulting in a charge-separated excited state. These ICT bands are often broad and can be sensitive to the polarity of the solvent. For fluorenone derivatives with strong electron-donating groups, the direct attachment of the donor can significantly alter the ground state spectra. However, the inclusion of a spacer like a phenylene group, as in this case, often helps to inhibit strong ground state interactions.

Solvatochromic Effects on Absorption Spectra

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a powerful tool for investigating the nature of the electronic ground and excited states of a molecule. In the case of this compound, the position of the absorption bands, particularly the ICT band, is expected to be influenced by the polarity of the solvent.

Generally, in polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will exhibit a bathochromic shift (positive solvatochromism) in their absorption spectra. Conversely, if the ground state is more polar than the excited state, a hypsochromic (blue) shift (negative solvatochromism) is observed. The specific solvatochromic behavior of this compound would provide valuable information about the change in its dipole moment upon electronic excitation.

Table 1: Hypothetical Solvatochromic Data for this compound (Absorption Maxima)

| Solvent | Polarity Index (ET(30)) | Absorption Maximum (λmax, nm) |

| n-Hexane | 31.0 | Data Not Available |

| Toluene | 33.9 | Data Not Available |

| Dichloromethane | 41.1 | Data Not Available |

| Acetonitrile | 46.0 | Data Not Available |

| Ethanol | 51.9 | Data Not Available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not available in the searched literature.

Photoluminescence Spectroscopy

Photoluminescence spectroscopy provides insights into the de-excitation pathways of the electronically excited molecule and is a crucial technique for characterizing its emissive properties.

Characterization of Emission Maxima and Quantum Yields

Upon excitation, this compound is expected to exhibit fluorescence, which is the emission of light as the molecule relaxes from its first excited singlet state (S1) to the ground state (S0). The emission maximum (λem) is a key characteristic of a fluorescent molecule and is typically at a longer wavelength than the absorption maximum.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is highly dependent on the molecular structure and the surrounding environment. For fluorenone derivatives, the quantum yield can be significantly influenced by factors such as the nature and position of substituents and the polarity of the solvent.

Table 2: Hypothetical Photoluminescence Data for this compound

| Solvent | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (ΦF) |

| n-Hexane | Data Not Available | Data Not Available |

| Toluene | Data Not Available | Data Not Available |

| Dichloromethane | Data Not Available | Data Not Available |

| Acetonitrile | Data Not Available | Data Not Available |

| Ethanol | Data Not Available | Data Not Available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not available in the searched literature.

Analysis of Stokes Shifts and Vibrational Fine Structure

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often indicative of a significant change in the geometry of the molecule between the ground and excited states, or strong solvent relaxation effects around the excited molecule. For molecules exhibiting significant ICT character, a larger Stokes shift is often observed in more polar solvents due to the stabilization of the more polar excited state.

The emission spectrum may also exhibit vibrational fine structure, which appears as a series of peaks or shoulders. This fine structure provides information about the vibrational energy levels of the ground state and the extent of geometric change upon excitation. The presence or absence of a well-resolved vibrational structure can be influenced by the rigidity of the molecule and its interactions with the solvent.

Twisted Intramolecular Charge Transfer (TICT) Emission Pathways

For donor-acceptor molecules like this compound, an alternative de-excitation pathway known as Twisted Intramolecular Charge Transfer (TICT) can be operative. nih.gov Following photoexcitation to a locally excited (LE) state, the molecule can undergo a conformational change, typically a rotation around the single bond connecting the donor and acceptor moieties. nih.gov This twisting leads to a highly polar, charge-separated TICT state, which is often stabilized in polar solvents. nih.gov

The emission from the TICT state is typically characterized by a large Stokes shift, a broad and structureless emission band, and a strong dependence on solvent polarity. nih.gov In nonpolar solvents, emission from the LE state may be dominant, while in polar solvents, the emission from the TICT state may become the primary deactivation pathway. nih.gov The study of the emission properties of this compound in a range of solvents with varying polarities would be crucial to ascertain the potential role of TICT states in its photophysical behavior. nih.gov

Influence of Aggregation on Luminescence Properties (e.g., Aggregation-Induced Emission/Luminescence)

While direct experimental studies on the aggregation-induced emission (AIE) properties of this compound are not extensively documented in publicly available literature, the molecular structure suggests a strong potential for such behavior. The AIE phenomenon is common in molecules that possess freely rotating components, such as phenyl rings, which in dilute solutions can dissipate exciton (B1674681) energy through non-radiative pathways (rotational and vibrational motions). Upon aggregation, the restriction of these intramolecular motions blocks the non-radiative decay channels, forcing the excited molecules to release their energy via radiative pathways, thus leading to enhanced fluorescence emission.

The molecule this compound incorporates both a fluorene (B118485) moiety and a styryl (phenylvinyl) group, structural motifs frequently found in AIE-active luminogens (AIEgens). The vinyl linkage allows for rotational freedom of the phenyl group against the fluorene core. In a dilute solution, the molecule is expected to be weakly emissive. However, in an aggregated state or in the solid phase, the physical constraints would limit these rotations. This restriction of intramolecular rotation (RIR) is a primary mechanism for AIE. mdpi.com Consequently, it is hypothesized that this compound would exhibit aggregation-induced or aggregation-enhanced emission (AEE), displaying significantly stronger luminescence in aggregates compared to its dissolved state. This behavior is observed in other complex fluorene derivatives, where rigidification by metalation or aggregation leads to a substantial increase in fluorescence quantum yield. wikipedia.org

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy, Raman Spectroscopy)

FTIR Spectroscopy: The FTIR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the fluorenone core. In 9-fluorenone (B1672902) itself, this peak appears around 1710-1720 cm⁻¹. The presence of the conjugated phenylvinyl substituent may cause a slight shift in this frequency. Other significant peaks would include C-H stretching vibrations from the aromatic rings (typically above 3000 cm⁻¹), C=C stretching vibrations from the aromatic rings and the vinyl group (in the 1450-1650 cm⁻¹ region), and various C-H bending vibrations (fingerprint region, below 1500 cm⁻¹).

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com The spectrum of this compound would likely show strong signals for the C=C stretching modes of the phenyl and fluorene rings, as well as the vinyl C=C bond, due to the high polarizability of the π-conjugated system.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium | Medium |

| Vinyl C-H Stretch | =C-H | 3080 - 3020 | Medium | Medium |

| Carbonyl C=O Stretch | Ketone | ~1715 | Strong | Weak |

| Aromatic C=C Stretch | Ar C=C | 1600, 1580, 1500, 1450 | Medium-Strong | Strong |

| Vinyl C=C Stretch | C=C | ~1625 | Medium | Strong |

| Aromatic C-H Out-of-Plane Bend | Ar-H | 900 - 675 | Strong | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for the definitive structural elucidation of organic molecules by providing information about the chemical environment of individual nuclei, primarily ¹H (proton) and ¹³C (carbon). While specific experimental NMR data for this compound are not found in the surveyed literature, the expected chemical shifts and splitting patterns can be predicted based on the analysis of its structure and comparison with related fluorenone derivatives. bmrb.io

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the fluorene and phenyl rings, as well as the vinyl protons. The protons on the fluorene core are expected to appear in the aromatic region, typically between δ 7.2 and 7.8 ppm. The protons of the terminal phenyl group would also resonate in this region. The two vinyl protons, being in different chemical environments, would likely appear as doublets (assuming trans configuration) with a characteristic coupling constant (J ≈ 12-18 Hz), likely in the δ 6.5-7.5 ppm range.

¹³C NMR: The carbon NMR spectrum would provide complementary information. A key signal would be the carbonyl carbon of the ketone group, expected to be significantly downfield, likely above δ 190 ppm (in 9-fluorenone, it is ~194 ppm). researchgate.net The spectrum would also display numerous signals in the δ 120-150 ppm range corresponding to the sp²-hybridized carbons of the aromatic rings and the vinyl group.

| Atom Type | Structural Moiety | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Fluorenone-H & Phenyl-H | δ 7.2 - 7.8 |

| ¹H | Vinyl-H | δ 6.5 - 7.5 |

| ¹³C | Carbonyl (C=O) | > δ 190 |

| ¹³C | Aromatic & Vinyl (C=C) | δ 120 - 150 |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Conformation and Packing

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. A search of the available literature and crystallographic databases did not yield a reported crystal structure for this compound.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₂₁H₁₄O. This composition allows for the calculation of its precise molecular weight.

Molecular Formula: C₂₁H₁₄O

Average Molecular Weight: 282.34 g/mol

Monoisotopic (Exact) Mass: 282.1045 g/mol

In an electron ionization (EI) mass spectrum, the compound would be expected to show a prominent molecular ion peak (M⁺) at m/z = 282. The fragmentation pattern would likely involve the loss of characteristic fragments. For instance, cleavage of the bond between the fluorenone core and the vinyl group could occur. The mass spectrum of the parent 9-fluorenone shows a strong molecular ion at m/z = 180 and a significant peak at m/z = 152, corresponding to the loss of carbon monoxide (CO). A similar loss of CO from the molecular ion of this compound might also be observed. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by measuring the exact mass to within a few parts per million (ppm).

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₁₄O |

| Average Molecular Weight | 282.34 g/mol |

| Monoisotopic Mass | 282.1045 g/mol |

| Expected Molecular Ion (M⁺) | m/z 282 |

Electronic Structure and Charge Transfer Dynamics

Theoretical and Computational Investigations

Computational chemistry provides powerful tools to understand the electronic properties and behavior of complex organic molecules.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been instrumental in modeling the geometric and electronic structures of 2-(2-phenylvinyl)-9H-fluoren-9-one and its derivatives. These calculations are typically performed using specific basis sets, such as 6-31G(d), to optimize the ground-state geometry of the molecules. TD-DFT methods are then employed to predict the absorption and emission spectra, providing insights into the electronic transitions. For instance, calculations can reveal the energies and characters of the lowest singlet and triplet excited states, which is crucial for understanding the molecule's photophysical properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic transitions and reactivity of a molecule. In this compound, the HOMO is typically localized on the electron-donating triphenylamine (B166846) moiety, while the LUMO is situated on the electron-accepting fluorenone core. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's absorption and emission wavelengths. A smaller energy gap generally corresponds to absorption at longer wavelengths. Theoretical calculations for a related derivative show a HOMO energy level of -5.40 eV, a LUMO level of -2.53 eV, and an energy gap of 2.87 eV.

Table 1: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.40 |

| LUMO | -2.53 |

| Energy Gap | 2.87 |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer interactions within a molecule. By analyzing the donor-acceptor interactions, NBO can quantify the extent of charge delocalization and the stabilization energy associated with these interactions. This analysis helps to confirm the intramolecular charge transfer (ICT) character of the electronic transitions. For example, it can reveal the transfer of electron density from the phenylvinyl donor group to the fluorenone acceptor group upon photoexcitation.

Intramolecular Charge Transfer (ICT) Mechanisms

The structure of this compound, featuring a donor part (phenylvinyl) linked to an acceptor part (fluorenone), facilitates intramolecular charge transfer upon absorption of light. When the molecule is excited, an electron is promoted from the HOMO (largely on the donor) to the LUMO (largely on the acceptor), creating a charge-separated excited state. This ICT state is often more polar than the ground state and is therefore stabilized by polar solvents, leading to a red-shift in the emission spectrum as the solvent polarity increases. The efficiency of this charge transfer is a key determinant of the molecule's fluorescent properties.

Twisted Intramolecular Charge Transfer (TICT) States and Their Photophysical Implications

In some cases, following the initial ICT, the molecule can undergo a conformational change, typically a rotation around the single bond connecting the donor and acceptor moieties, to form a Twisted Intramolecular Charge Transfer (TICT) state. This twisted state is highly polar and often non-emissive or weakly emissive, as it provides a non-radiative decay pathway for the excited state to return to the ground state. The formation of TICT states can lead to a phenomenon known as aggregation-induced emission (AIE), where the restriction of these intramolecular rotations in the aggregated state blocks the non-radiative decay channels and enhances fluorescence emission. The photophysical properties, such as fluorescence quantum yields and lifetimes, are thus highly sensitive to the environment, particularly the viscosity and polarity of the solvent, which can hinder or facilitate the formation of these TICT states.

Electronic Coupling and Delocalization in Conjugated Systems

The phenylvinyl bridge in this compound acts as a π-conjugated system that electronically couples the donor and acceptor parts of the molecule. This conjugation allows for the delocalization of electrons across the molecular backbone. The extent of this delocalization is crucial for efficient charge transfer. The electronic coupling strength determines the rate of electron transfer from the donor to the acceptor upon photoexcitation. A strong coupling, facilitated by a planar and conjugated bridge, ensures that the charge transfer is rapid and efficient, which is a desirable characteristic for applications in optoelectronic devices. The planarity of the molecule and the nature of the conjugated bridge are therefore critical factors in tuning its electronic and photophysical properties.

Reactivity and Polymerization Studies of 2 2 Phenylvinyl 9h Fluoren 9 One

Polymerization Characteristics as a Monomer

The unique structure of 2-(2-phenylvinyl)-9H-fluoren-9-one, featuring a fluorenone core, a vinyl group, and a phenyl substituent, makes it a candidate for various polymerization techniques.

Free-Radical Polymerization Mechanisms

While specific studies on the free-radical polymerization of this compound are not extensively detailed in the provided search results, the polymerization of similar vinyl-containing monomers provides a basis for understanding its potential behavior. Free-radical polymerization is a common method for producing polymers from vinyl monomers. The process is typically initiated by a radical species, which attacks the double bond of the monomer, leading to a chain reaction. For a related compound, dibenzofulvene (9-methylene-9H-fluorene), free-radical polymerization has been shown to proceed in a vinyl fashion, resulting in a polymer with a π-stacked conformation. researchgate.net This suggests that this compound could potentially undergo free-radical polymerization to form polymers with interesting structural and electronic properties.

Copolymerization Strategies with Diverse Monomers

Copolymerization offers a versatile strategy to tailor the properties of polymers. By incorporating different monomers into the polymer chain, a wide range of functionalities can be achieved. For instance, fluorene-containing polymers have been synthesized through copolymerization with various monomers to create materials with specific optical and electronic properties for applications like polymer light-emitting diodes (PLEDs). nih.gov The presence of the vinyl group in this compound makes it a suitable candidate for copolymerization with a variety of other vinyl monomers. For example, block copolymers have been synthesized by combining different polymerization techniques, such as atom transfer radical polymerization (ATRP) and coordination polymerization, to incorporate both olefin and polar monomers. harth-research-group.org This approach could be applied to create novel copolymers containing the this compound unit.

The following table outlines potential copolymerization strategies and the resulting polymer types:

| Copolymerization Strategy | Potential Comonomers | Resulting Polymer Type | Potential Properties |

| Suzuki Coupling | Dioxaborolane-functionalized fluorenes, thiophenes | Conjugated Copolymers | Tunable electronic and optical properties |

| Stille Coupling | Organotin-functionalized thiophenes | Conjugated Copolymers | Enhanced charge transport |

| Ring-Opening Metathesis Polymerization (ROMP) | Norbornene derivatives | Block and Gradient Copolymers | High molecular weight, controlled architecture |

| Atom Transfer Radical Polymerization (ATRP) | Styrene (B11656), acrylates, methacrylates | Block Copolymers | pH-responsive, functional side chains |

Investigation of Anionic and Cationic Polymerization Behavior

Anionic and cationic polymerization are powerful techniques for synthesizing polymers with well-defined structures. differencebetween.com

Anionic Polymerization: This method is typically effective for monomers with electron-withdrawing groups that can stabilize a propagating anionic center. differencebetween.comlibretexts.org The fluorenone core in this compound, being electron-withdrawing, could potentially support anionic polymerization.

Cationic Polymerization: Conversely, cationic polymerization is suitable for monomers with electron-donating groups that can stabilize a propagating cationic center. differencebetween.comlibretexts.orgnii.ac.jp The phenylvinyl group might provide some stabilization for a carbocation, making cationic polymerization a possibility, although the electron-withdrawing nature of the fluorenone core could present challenges. differencebetween.comlibretexts.org

The successful application of these methods often requires careful selection of initiators and reaction conditions to control the polymerization process and avoid side reactions. chemrxiv.orgnih.gov

Functional Group Transformations and Derivatization

The this compound molecule offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties.

Chemical Modifications at the Fluorenone Core

The fluorenone core is a key structural element that can be chemically modified. The ketone group at the 9-position is a primary site for reactions. For example, it can be converted to an oxime, which can then be further derivatized. nih.gov The aromatic rings of the fluorene (B118485) unit can undergo electrophilic substitution reactions, such as nitration, to introduce functional groups at various positions. wikipedia.org Furthermore, the fluorenone can be transformed into spiro compounds, which have applications in materials science. researchgate.netresearchgate.net

Reactions Involving the Phenylvinyl Moiety

The phenylvinyl group provides another avenue for derivatization. The double bond can participate in various addition reactions. For instance, it can undergo cycloaddition reactions. beilstein-journals.org The phenyl ring can also be functionalized through electrophilic aromatic substitution, although the reactivity will be influenced by the electron-withdrawing nature of the rest of the molecule.

The table below summarizes some of the key functional group transformations:

| Reaction Site | Reagents/Conditions | Product Type |

| Fluorenone (C=O) | Hydroxylamine hydrochloride | Fluorenone oxime nih.gov |

| Fluorenone (Aromatic Rings) | Nitrating agents | Nitro-substituted fluorenones wikipedia.org |

| Fluorenone | 2-Aminobenzamides, Boron trifluoride | Quinazolinone derivatives researchgate.net |

| Phenylvinyl (C=C) | Dienes | Cycloaddition products beilstein-journals.org |

Reaction Mechanisms and Pathways of this compound

The reactivity of this compound is dictated by the distinct functional groups present in its structure: the fluorenone core, the carbon-carbon double bond of the vinyl group, and the phenyl rings. The interaction and influence of these groups on one another determine the specific reaction pathways the molecule can undergo. The extended conjugation across the molecule, involving the fluorenone system and the styryl moiety, is a key factor in its chemical behavior.

Cycloaddition Reactions (e.g., with Nitrones or Allenoates)

While specific studies on the cycloaddition reactions of this compound are not extensively documented in the reviewed literature, the reactivity of its constituent styryl and fluorenone moieties suggests its potential to participate in such transformations. The vinyl group, activated by conjugation to both a phenyl ring and the fluorenone system, is a prime site for cycloaddition reactions.

[3+2] Cycloaddition with Nitrones: The carbon-carbon double bond in the 2-(2-phenylvinyl) substituent can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like nitrones. This type of reaction is a powerful tool for constructing five-membered heterocyclic rings, specifically isoxazolidines. The reaction would likely proceed via a concerted mechanism, where the regioselectivity is governed by the electronic and steric properties of both the nitrone and the alkene. Given the electronic nature of the styryl group, the reaction could potentially lead to different regioisomers.

Cycloaddition with Allenoates: Allenoates are versatile partners in cycloaddition reactions, capable of undergoing various annulations such as [2+2], [3+2], and [4+2] cycloadditions, often catalyzed by phosphines or transition metals. beilstein-journals.orgbeilstein-journals.org The styryl group of this compound could potentially react with an activated allenoate. For instance, a formal [4+2] cycloaddition, or Diels-Alder reaction, could occur where the styryl unit acts as the dienophile. The styryl dehydro-Diels-Alder reaction with a conjugated diyne has been reported as an effective transformation. rsc.org

[2+2] Photocycloaddition: Styrene and its derivatives are well-known to undergo [2+2] photocycloaddition reactions. researchgate.net This reaction is typically mediated by triplet-state energy transfer, and 9-fluorenone (B1672902) itself is known to act as a photosensitizer for such cycloadditions. researchgate.net Therefore, it is plausible that under photochemical conditions, this compound could undergo intramolecular or intermolecular [2+2] cycloadditions, leading to the formation of cyclobutane (B1203170) rings.

Due to the absence of specific experimental data for this compound in the literature reviewed, a data table for its cycloaddition reactions cannot be provided at this time. Further empirical studies are required to determine the precise reactivity, regioselectivity, and stereoselectivity of this compound in cycloaddition reactions with partners like nitrones and allenoates.

Oxidation and Reduction Pathways

The chemical structure of this compound offers two primary sites for oxidation and reduction: the carbonyl group of the fluorenone core and the carbon-carbon double bond of the styryl substituent.

Oxidation: The fluorenone moiety is already in a high oxidation state. However, the vinyl double bond is susceptible to oxidative cleavage. Strong oxidizing agents like ozone (O₃) followed by a workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, could cleave the double bond to yield 2-formyl-9H-fluoren-9-one and benzaldehyde.

The synthesis of 9-fluorenone derivatives often involves the oxidation of the corresponding fluorene at the C-9 position. google.comresearchgate.net Common methods include air oxidation in the presence of a base like potassium hydroxide (B78521) in a solvent such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO). google.com The oxidation of 9-fluorenol to 9-fluorenone can also be achieved using milder reagents like sodium hypochlorite (B82951) (bleach) in acetic acid. wpmucdn.com

Reduction: The reduction of this compound can proceed at two locations.

Reduction of the Carbonyl Group: The ketone of the fluorenone core can be readily reduced to a secondary alcohol, yielding 2-(2-phenylvinyl)-9H-fluoren-9-ol. This is a common transformation for ketones and can be achieved with a variety of reducing agents. A standard laboratory method involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. youtube.com This reagent is selective for the carbonyl group and would likely not affect the carbon-carbon double bond under standard conditions.

Reduction of the Vinyl Group: The carbon-carbon double bond of the styryl group can be reduced to a single bond, resulting in the formation of 2-(2-phenylethyl)-9H-fluoren-9-one. This can be accomplished through catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C). Under these conditions, the carbonyl group may also be reduced, depending on the reaction conditions (pressure, temperature, and reaction time). Selective reduction of the double bond while preserving the ketone can be challenging but may be achievable using specific catalytic systems or transfer hydrogenation methods.

The comprehensive reduction of both the ketone and the double bond would yield 2-(2-phenylethyl)-9H-fluoren-9-ol. A summary of the expected primary reduction products is presented in the table below.

| Reagent/Condition | Functional Group Targeted | Expected Product |

| Sodium borohydride (NaBH₄) | Ketone (C=O) | 2-(2-phenylvinyl)-9H-fluoren-9-ol |

| Catalytic Hydrogenation (H₂/Pd/C) | Double Bond (C=C) | 2-(2-phenylethyl)-9H-fluoren-9-one |

| Catalytic Hydrogenation (H₂/Pd/C, stronger conditions) | Ketone and Double Bond | 2-(2-phenylethyl)-9H-fluoren-9-ol |

Exploration of Supramolecular Chemistry and Self Assembly

Host-Guest Interactions and Complex Formation

The unique structural and electronic properties of the fluorenone core make it an attractive moiety for the construction of host molecules in supramolecular architectures. The extended π-system and the presence of a polar carbonyl group allow for a variety of non-covalent interactions that can drive the formation of host-guest complexes.

Fluorenone as a Host Moiety in Supramolecular Architectures

The fluorenone scaffold provides a rigid and planar surface that is conducive to forming well-defined cavities for guest encapsulation. researchgate.net The delocalized π-electron system of fluorenone can participate in favorable π-π stacking interactions with aromatic guest molecules. mdpi.com Furthermore, the fluorenone structure can be readily functionalized at various positions, allowing for the synthesis of a diverse range of host molecules with tailored binding properties. This inherent tunability is a key advantage in the design of supramolecular systems for specific applications. mdpi.com While extensive research has been conducted on various fluorenone derivatives as host compounds, specific studies detailing the behavior of 2-(2-phenylvinyl)-9H-fluoren-9-one in this capacity are not extensively documented in the available literature. However, the general principles of fluorenone-based host-guest chemistry provide a framework for understanding its potential.

Guest Encapsulation and Binding Affinities

The encapsulation of guest molecules within a host cavity is a hallmark of host-guest chemistry. The affinity with which a host binds a guest is a critical parameter that dictates the stability and function of the resulting supramolecular complex. This binding affinity is influenced by a combination of factors including the size and shape complementarity between the host and guest, as well as the strength of the intermolecular interactions.

Role of Intermolecular Forces

The self-assembly of this compound into supramolecular structures is governed by a delicate interplay of various non-covalent interactions. These forces, although individually weak, collectively dictate the stability and morphology of the resulting assemblies.

Hydrogen Bonding: While the parent this compound molecule does not possess strong hydrogen bond donor groups, functionalization with moieties such as amides or carboxylic acids can introduce this highly directional interaction, significantly influencing the self-assembly process.

π-π Stacking: The extended aromatic system of the fluorenone core and the phenylvinyl substituent are prone to π-π stacking interactions. These interactions are crucial in the formation of one-dimensional stacks or columns, which often serve as the primary structural motif in the self-assembly of such molecules.

Supramolecular Gels and Organogelation Phenomena

Certain fluorenone derivatives have been shown to act as low-molecular-weight gelators, capable of forming supramolecular gels in organic solvents. This process, known as organogelation, results in the formation of a three-dimensional network that immobilizes the solvent molecules.

Gelation Mechanism and Driving Forces

The formation of a supramolecular gel is a hierarchical self-assembly process. Initially, the gelator molecules self-assemble into one-dimensional fibrillar structures through a combination of the intermolecular forces discussed previously. These primary fibers then entangle to form a three-dimensional network that traps the solvent, leading to the formation of a gel. The primary driving force for the gelation of fluorenone derivatives is often a combination of π-π stacking and hydrogen bonding (if applicable).

Stimuli-Responsive Gel Behavior

A particularly interesting aspect of supramolecular gels is their potential for stimuli-responsive behavior. This means that the gel-sol transition can be triggered by external stimuli such as changes in temperature, pH, or the introduction of specific chemical species.

Acid Vapor: Research on related fluorenone systems has demonstrated that exposure to acid vapors can induce a gel-to-sol transition. This is often attributed to the protonation of specific sites on the gelator molecule, which disrupts the non-covalent interactions responsible for maintaining the gel network.

Ionic Species: The addition of certain ions to a fluorenone-based organogel can also disrupt the gel state. This can occur through the interaction of the ions with the gelator molecules, leading to a breakdown of the self-assembled fibrillar network. While these phenomena have been observed for other fluorenone derivatives, specific studies on the stimuli-responsive gel behavior of this compound are needed to fully elucidate its potential in this area.

Molecular Architectures and Self-Organization

The arrangement of this compound into higher-order structures is dictated by a delicate balance of intermolecular forces. These interactions, including van der Waals forces, π-π stacking, and potential hydrogen bonding, guide the self-assembly process, leading to a variety of molecular architectures with distinct properties and potential applications.

Two-Dimensional Self-Assembly on Surfaces

The behavior of this compound at the solid-liquid or solid-vapor interface is of fundamental interest for the development of molecular electronics and nanoscale devices. The self-assembly of this molecule on a surface, such as highly oriented pyrolytic graphite (B72142) (HOPG), can be visualized using techniques like scanning tunneling microscopy (STM). The resulting two-dimensional patterns are influenced by the interplay between molecule-substrate and molecule-molecule interactions.

Formation of Coordination Polymers and Molecular Baskets

The carbonyl group of the fluorenone moiety in this compound can act as a coordination site for metal ions, opening up the possibility of forming coordination polymers. These are extended structures in which metal centers are bridged by organic ligands. The geometry of the ligand and the coordination preferences of the metal ion dictate the dimensionality and topology of the resulting polymer.

Furthermore, the specific shape and functional groups of this compound could potentially enable its self-assembly into discrete, cage-like structures known as molecular baskets. These architectures are of interest for their ability to encapsulate guest molecules, leading to applications in areas such as drug delivery and chemical sensing. The formation of such structures would be driven by a combination of coordination bonds and non-covalent interactions.

Crystal Engineering for Noncentrosymmetric Structures

The design and synthesis of materials that crystallize in noncentrosymmetric space groups is a significant goal in materials science, as such materials can exhibit valuable properties like second-harmonic generation (SHG), a nonlinear optical phenomenon. Crystal engineering strategies for this compound would focus on controlling the intermolecular interactions in the solid state to direct a polar arrangement of the molecules.

Advanced Materials Applications and Performance

Organic Electronics and Optoelectronics

Fluorene (B118485) and its derivatives are renowned for their robust thermal stability, high photoluminescence quantum efficiency, and excellent charge transport properties, making them prime candidates for a range of organic electronic and optoelectronic devices. mdpi.comnih.gov The introduction of a phenylvinyl substituent is a key strategy to tune the electronic and optical properties of the fluorene core.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence Performance

Fluorene derivatives are widely utilized as emitters or host materials in OLEDs due to their ability to emit light across the visible spectrum with high efficiency. mdpi.comwikipedia.org The electroluminescent (EL) performance of OLEDs can be significantly influenced by the molecular structure of the fluorene compound. For instance, spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF)-based derivatives have been developed as host materials for blue OLEDs. When doped with various materials, these devices have demonstrated high luminance efficiencies. researchgate.net

While specific EL data for 2-(2-phenylvinyl)-9H-fluoren-9-one is not available, studies on related fluorene derivatives provide insight into their potential performance. For example, OLEDs based on certain fluorene derivatives have achieved impressive efficiencies.

Table 1: Electroluminescence Performance of Selected Fluorene Derivative-Based OLEDs

| Host Material | Dopant | Emission Color | Current Efficiency (cd/A) | External Quantum Efficiency (%) |

|---|---|---|---|---|

| BH-9PA | DSA-Ph | Blue (468 nm) | 7.03 | Not Reported |

| BH-9PA | BD-6MDPA | Blue (464 nm) | 6.60 | Not Reported |

| FLU-DCAR | Yellow Phosphor | Yellow | 44.25 | 17.8 |

Data sourced from related fluorene derivatives, not this compound. researchgate.net

The introduction of substituents at the C-2 and C-7 positions of the fluorene core can influence the π-conjugation of the molecules and, consequently, their electroluminescent properties. mdpi.com Furthermore, fluorenone-based bipolar charge transporting materials, which can transport both holes and electrons, have been synthesized and show promise for efficient OLEDs.

Organic Solar Cells and Photovoltaic Applications

Organic solar cells (OSCs) utilize organic materials to convert sunlight into electricity and have been a major area of research. diva-portal.org Non-fullerene acceptors (NFAs) have gained prominence in recent years, leading to significant improvements in power conversion efficiencies (PCEs). diva-portal.org Fluorenone derivatives, with their electron-accepting properties, are potential candidates for use as non-fullerene acceptors in OSCs.

The modification of the fluorene structure, for example, through the Knoevenagel condensation to create a double bond at the 9-position, results in dibenzofulvene derivatives. mdpi.com These materials have been investigated for their applicability in dye-sensitized solar cells (DSSCs), where they have achieved PCEs of up to 6.13%. researchgate.net Additionally, fluoren-9-ylidene malononitrile (B47326) derivatives have been used as electron donor materials in solution-processed organic photovoltaic devices, yielding PCEs up to 4.1%. researchgate.net

The photovoltaic performance of OSCs is highly dependent on the molecular structure of the donor and acceptor materials, which influences factors like light absorption, charge separation, and charge transport. While specific data for this compound is not documented, the performance of related compounds underscores the potential of this material class in photovoltaic applications.

Organic Thin-Film Transistors (OFETs)

Organic thin-film transistors (OFETs) are a key component of organic electronics, and the performance of these devices is heavily reliant on the charge carrier mobility of the organic semiconductor used. Fluorene-based polymers and small molecules are actively investigated for this purpose. wikipedia.org

The design of the molecular structure plays a critical role in the charge transport characteristics. For instance, the introduction of different substituents can impact the molecular packing and electronic coupling between adjacent molecules in the solid state, which in turn affects charge mobility. While there is no specific OFET data for this compound, the broader family of polyfluorenes and their derivatives are known to exhibit good performance in OFETs.

Charge Carrier Transport Mechanisms (p-type and n-type conductivity)

In organic semiconductors, charge transport occurs through the movement of electrons (n-type conductivity) or holes (p-type conductivity). The nature of the charge transport is determined by the electronic structure of the molecule, specifically the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Fluorene derivatives can be engineered to exhibit either p-type or n-type conductivity. The fluorene core itself is electron-rich and generally facilitates hole transport (p-type). However, the introduction of electron-withdrawing groups, such as the ketone group in fluorenone, can lower the LUMO energy level and promote electron transport (n-type).

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials have applications in technologies such as optical switching, data storage, and frequency conversion. Organic materials, particularly those with extended π-conjugated systems and donor-acceptor architectures, can exhibit significant NLO responses. Fluorenone derivatives have emerged as a promising class of molecular materials for NLO applications. researchgate.netru.nl

Second Harmonic Generation (SHG) and Two-Photon Excited Fluorescence (TPF)

Second harmonic generation (SHG) is a second-order NLO process where two photons of the same frequency are combined to generate a new photon with twice the energy. Two-photon excited fluorescence (TPF) is a process where a molecule is excited by the simultaneous absorption of two photons. Both phenomena are highly dependent on the molecular structure and symmetry.

Fluorenone-based materials with a "push-pull" character, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge, can exhibit large first hyperpolarizabilities (β), a measure of the second-order NLO response at the molecular level. bohrium.comnih.govacs.org The fluorene unit can act as a donor, and the introduction of various acceptor groups can lead to significant NLO activity.

Studies on fluorene derivatives with stilbene-like structures have shown that the modulation of the "push-pull" character can significantly enhance the NLO response. While specific SHG or TPF data for this compound is not available, the performance of related compounds highlights the potential of this molecular design. For example, some fluorene derivatives have shown two-photon absorption cross-sections in the range of 220-1060 GM. nih.gov Another study on fluorenylethynylpyrene derivatives reported two-photon cross-sections between 250 and 2500 GM. rsc.org

Table 2: Nonlinear Optical Properties of Selected Fluorene Derivatives

| Compound Type | Property | Value |

|---|---|---|

| Fluorene Derivative | Two-Photon Absorption Cross-section | 220 - 1060 GM |

| Fluorenylethynylpyrene Derivative | Two-Photon Absorption Cross-section | 250 - 2500 GM |

Data sourced from related fluorene derivatives, not this compound. nih.govrsc.orgchem-soc.si

Terahertz (THz) Generation Applications

Fluorenone-based organic molecular materials are emerging as a promising class for nonlinear optics, with applications in terahertz (THz) wave generation. bohrium.com The efficiency of THz generation is critically dependent on the material's second-order nonlinear optical properties. Organic crystals derived from fluorenone, such as diphenylfluorenone (DPFO), have demonstrated noteworthy capabilities as both THz generators and detectors. nccr-must.ch

DPFO crystals have been shown to possess exceptionally large electro-optic coefficients, particularly around 1.5 THz, making them highly suitable for THz detection at this frequency. nccr-must.ch When excited by intense femtosecond near-infrared pulses, these crystals can emit narrow-band THz radiation. nccr-must.ch For instance, DPFO emits at approximately 1.5 THz with a relatively narrow bandwidth (Δf/f ≈ 20%), a frequency that conveniently avoids significant overlap with water vapor absorption lines, facilitating practical applications in ambient conditions. nccr-must.ch The THz field strength from DPFO can be comparable to other efficient organic crystals like OH1. nccr-must.ch

The mechanism of THz generation in these materials is linked to the molecular vibrations of the fluorenone building block. nccr-must.ch While specific data for this compound is not extensively detailed, the performance of analogous fluorenone crystals provides strong evidence for the potential of this compound class in THz applications.

Table 1: Comparison of Electro-Optic (EO) Coefficients for THz Crystals

| Crystal | Maximum EO Coefficient (r) Value (pm/V) | Frequency Range |

| DPFO | ~74 | ~1.5 THz |

| GaP | < 1 | Broadband |

| ZnTe | ~4 | Broadband |

This table compares the maximum reported electro-optic coefficient for Diphenylfluorenone (DPFO) with common inorganic THz crystals. Data sourced from NCCR MUST. nccr-must.ch

Influence of Molecular Structure and Crystal Symmetry on NLO Properties

The nonlinear optical (NLO) properties of fluorenone derivatives are intrinsically linked to their molecular architecture and the symmetry of their crystal packing. For a material to exhibit second-order NLO phenomena, such as second-harmonic generation (SHG) or efficient THz generation, it must crystallize in a non-centrosymmetric space group.

Fluorenone molecules possess a distinct V-shaped geometry. bohrium.com This shape is advantageous because the transition dipole moment (μge) and the change in the permanent dipole moment between the ground and excited states (Δμ) have different orientations. bohrium.com Since both factors are crucial for the molecular hyperpolarizability (β), this geometry provides additional avenues for optimizing the macroscopic NLO response of the crystal. bohrium.com

Many high-performance NLO molecules are "push-pull" systems, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated spacer. bohrium.com The fluorenone unit itself acts as an electron acceptor, and the 2-(2-phenylvinyl) substituent can be modified to tune the electronic properties. Introducing strong donor and acceptor groups or extending the π-conjugated system can increase the second-order hyperpolarizability. bohrium.com

Furthermore, some fluorenone derivatives exhibit aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly luminescent in the aggregated or solid state. acs.org The solid-state luminescence can be influenced by the formation of different excimers depending on the crystal packing, which can involve π–π stacking or hydrogen bonding. acs.org This control over solid-state structure is critical for designing materials with specific NLO properties.

Chemical Sensors and Biosensors

The inherent fluorescence of the fluorene moiety, combined with the electronic characteristics of the fluorenone core, makes these compounds excellent platforms for the development of chemical and biological sensors. Derivatives of this compound can be engineered to interact with specific analytes, resulting in a measurable change in their photophysical properties.

Fluorescence-Based Sensing Mechanisms (Turn-on, Quenching, Ratiometric Detection)

The primary mechanisms through which fluorenone-based sensors operate are fluorescence quenching ("turn-off"), fluorescence enhancement ("turn-on"), and ratiometric detection.

Fluorescence Quenching: This is the most common mechanism, where the interaction between the fluorophore (the sensor molecule) and the analyte leads to a decrease in fluorescence intensity. For example, the fluorescence of certain fluorene derivatives bearing quinoxaline (B1680401) moieties has been shown to be selectively quenched by Fe²⁺ ions. researchgate.net Similarly, thiophene-substituted tetraphenylethylene (B103901) (THTPE), which exhibits aggregation-induced emission, can be used to detect nitroaromatic compounds (NACs) via a fluorescence quenching mechanism. acs.org The electron-deficient NACs interact with the electron-rich fluorophore, leading to the quenching effect. acs.org

Fluorescence Enhancement ("Turn-on"): In this case, the sensor is initially non-fluorescent or weakly fluorescent. Upon binding with the target analyte, a chemical reaction or conformational change occurs that "turns on" the fluorescence. For instance, two fluorene-based chemosensors demonstrated fluorescence enhancement for the selective detection of cyanide ions. researchgate.net The proposed mechanism involves a Michael-type adduct formation between the sensor and the cyanide ion. researchgate.net

Ratiometric Detection: This advanced technique involves monitoring the change in the ratio of fluorescence intensities at two different wavelengths. This provides a built-in self-calibration, making the detection more reliable and less susceptible to environmental or instrumental fluctuations. While not specifically detailed for this compound, the principle is widely applied in fluorescent sensor design.

Selective Detection of Specific Analytes (e.g., Metal Ions, Anions, Polycyclic Aromatic Hydrocarbons)

The versatility of the fluorenone scaffold allows for its functionalization to achieve selective detection of a wide array of analytes.

Metal Ions: Fluorene-based polymers have been developed for the selective detection of Fe²⁺ ions through fluorescence quenching. researchgate.net The study reported a Stern-Volmer constant (Ksv) of 2.7 x 10⁴ M⁻¹ for the polymer sensor, indicating a high sensitivity towards Fe²⁺. researchgate.net

Anions: Fluorenone and fluorene derivatives have proven effective in anion detection. A 2,4,7-triaminofluorenone sensor can detect fluoride (B91410) ions, causing a color change from violet to deep blue, with a detection limit of 120 ppb. bohrium.com In another study, specially designed fluorene-based chemosensors were able to detect cyanide (CN⁻) ions in aqueous media with detection limits as low as 0.2 ppb, operating through a fluorescence enhancement mechanism. researchgate.net

Nitroaromatic Compounds: Due to their electron-rich frameworks, fluorene and fluorenone derivatives are well-suited for detecting electron-deficient nitroaromatic compounds, which are common components of explosives. A 2,4,7-triaminofluorenone sensor was found to selectively detect picric acid. bohrium.com Probes based on aggregation-induced emission from tetraphenylethylene have also been used for the rapid detection of various nitroaromatic compounds, including nitrobenzene, via fluorescence quenching. acs.org

Table 2: Examples of Analytes Detected by Fluorene/Fluorenone-Based Sensors

| Sensor Type | Analyte | Detection Mechanism |

| Poly(fluorene-quinoxaline) | Fe²⁺ | Fluorescence Quenching |

| 2,4,7-Triaminofluorenone | Fluoride (F⁻) | Colorimetric Change |

| 2,4,7-Triaminofluorenone | Picric Acid | Selective Detection |

| Suzuki-coupled Fluorene Derivatives | Cyanide (CN⁻) | Fluorescence Enhancement |

| Thiophene-substituted TPE | Nitroaromatics (e.g., Nitrobenzene) | Fluorescence Quenching |

This table summarizes various analytes that can be selectively detected using sensors derived from the fluorene/fluorenone scaffold. Data sourced from various studies. bohrium.comresearchgate.netacs.orgresearchgate.net

Vapochromism and Chemoresponsive Behavior

Vapochromism is the phenomenon where a material changes color in response to the vapor of a chemical substance. This property is highly desirable for the development of simple, visual sensors for volatile organic compounds (VOCs). Certain fluorenone derivatives exhibit pronounced vapochromic and chemoresponsive behavior.

For example, a solid-state sensor based on 2,4,7-triaminofluorenone shows distinct vapochromism specifically in the presence of acetone (B3395972) vapor. bohrium.com A solid coating of the grey-colored sensor turns blue upon exposure to acetone, with real-time detection possible down to a 10 ppm level. bohrium.com

In another study, 2,7-diphenylfluorenone derivatives displayed reversible, stimuli-responsive solid-state luminescence switching. acs.org For instance, 2,7-bis(4-methoxyphenyl)-9H-fluoren-9-one can be switched between red-emitting and yellow-emitting crystalline forms by exposure to solvent vapor, as well as by changes in temperature or pressure. acs.org This behavior is attributed to reversible phase transformations between different crystal packing arrangements (π–π stacking vs. hydrogen bonding), which alters the nature of the solid-state excimers. acs.org

Polymer-Based Hydrogen Carriers and Storage Systems

The development of safe and efficient hydrogen storage materials is a critical challenge for the realization of a hydrogen-based economy. europa.eu Polymer-based hydrogen carriers are being investigated as a potential solution. The hydrogenation of aromatic ketones, such as those found in fluorenone-based polymers, is a reversible process that can be used for chemical hydrogen storage.

Research has been conducted on the hydrogenation of poly(vinylfluorenone) in the presence of an Iridium-based catalyst. acs.org It was found that a higher content of fluorenone groups on the polymer chains resulted in a greater hydrogen density and storage capacity. acs.org In one study, dehydrogenation of the corresponding polyfluorenol polymer at 180°C resulted in the release of 94% of the stored H₂ within 5 hours. acs.org

Smart Materials and Stimuli-Responsive Systems

Currently, there is a notable absence of published research specifically detailing the application of this compound in the development of smart materials or stimuli-responsive systems. Searches for its engagement in photochromism, mechanochromism, thermochromism, or aggregation-induced emission did not yield specific findings for this compound. This suggests that the exploration of its potential in these advanced material applications is a nascent field, holding opportunities for future investigation.

Advanced Imaging Applications

The fluorenone scaffold, a core component of this compound, has been extensively leveraged in the design of sophisticated fluorescent probes. These probes are instrumental in advanced imaging techniques, owing to their favorable photophysical properties. The rigid, conjugated system of fluorene derivatives generally imparts a high fluorescence quantum yield and significant photostability under both one- and two-photon irradiation. An added advantage is the ease with which their hydrophilic or hydrophobic nature can be modified by introducing different substituents, a key factor for biological imaging.

Cell Imaging and Subcellular Localization

While direct studies on this compound for cell imaging are not prominently featured in current literature, the broader family of fluorene and fluorenone derivatives has demonstrated exceptional utility as fluorescent probes for two-photon fluorescence microscopy (TPFM), particularly for imaging specific organelles like lysosomes.

Donor-acceptor-donor (D-A-D) type fluorene derivatives have been synthesized to achieve large two-photon absorption (2PA) cross-sections, a critical parameter for high-resolution imaging. The 2PA cross-section (δ) and the two-photon action cross-section (ηδ, the product of the fluorescence quantum yield η and δ) are key metrics for a fluorophore's performance in TPFM. Higher values translate to brighter images with less required laser power, minimizing photobleaching and background noise.

For instance, a series of D-A-D fluorene derivatives showed that fully conjugated central acceptor moieties led to the most significant increases in 2PA cross-sections. When encapsulated in Pluronic™ F 108NF micelles, these probes exhibited outstanding colocalization with lysosomes in HCT 116 cells, with a colocalization coefficient greater than 0.98 when compared to the commercial Lysotracker™ Red. This makes them highly attractive for specific lysosomal imaging.

The strategic design of these probes often involves a fluorenyl scaffold to enhance electron delocalization, which is beneficial for cell internalization and for shifting the 2PA maximum to longer, less damaging wavelengths. In one study, fluorenyl epicocconone (B1671485) analogues were synthesized and their two-photon absorption cross-section values were found to be structure-dependent, ranging from 60 to 280 GM (Goeppert-Mayer units). Live-cell imaging with these analogues revealed intense staining of intracellular vesicle-like structures situated around the nucleus.

The table below summarizes the performance of several fluorene-based derivatives in advanced imaging applications, illustrating the potential of this class of compounds.

| Compound Type | Application | Key Performance Metrics | Cell Line | Findings |

| Donor-Acceptor-Donor (D-A-D) Fluorene Derivatives | Lysosomal Imaging | 2PA Action Cross-Section: >750 GM; Colocalization Coefficient: >0.98 | HCT 116 | High two-photon absorptivity and exceptional lysosomal colocalization. |

| Fluorenyl Epicocconone Analogues | Live Cell Imaging | 2PA Cross-Section: 60-280 GM | PC12 | Intense staining of intracellular vesicle-like structures near the nucleus. |

| 2-Diphenylamino-7-benzothiazole-9,9-didecylfluorene | Cell Staining | - | H9c2 rat cardiomyoblasts | Useful for both epi-fluorescence and two-photon fluorescence microscopy imaging. |

These findings underscore the significant promise of the fluorenone core structure in developing next-generation probes for high-resolution, organelle-specific imaging in living cells. The ease of functionalization of the fluorene system offers a versatile platform for creating a wide array of probes with tailored photophysical and biological targeting properties.

Theoretical and Computational Modeling of Material Properties and Interactions

Prediction of Optical and Electronic Properties

Computational quantum mechanical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are pivotal in predicting the optical and electronic characteristics of fluorenone-based materials. These calculations provide a deep understanding of how the molecular structure influences its behavior, which is crucial for designing materials for optoelectronic applications.

Researchers employ DFT using various functionals, such as B3LYP and M06, with basis sets like 6-311G(d,p) or 6-31+G(d,p), to optimize the ground-state geometry of fluorenone derivatives and to calculate their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.govnih.gov The energy difference between the HOMO and LUMO, known as the energy gap (E_g), is a critical parameter that determines the molecule's electronic properties and influences its color and conductivity. For instance, in a study of fluorenone and fluorenol, DFT calculations using the CAM-B3LYP functional determined the HOMO-LUMO gap of fluorenone to be 6.46 eV. nih.gov The planar structure of the fluorenone core facilitates efficient π-π stacking, which is essential for charge transport in nanoelectronic devices. nih.gov

TD-DFT calculations are used to simulate the electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov These theoretical spectra can be compared with experimental results to validate the computational model and to assign specific electronic transitions, such as π-π* or n-π* transitions. For example, TD-DFT calculations on a fluorene-based azo dye accurately predicted the π-π* transition bands, showing a significant red shift compared to the parent molecule due to the extended π-conjugation provided by the fluorene (B118485) ring. nih.gov This predictive power allows for the in silico screening of novel molecular designs to identify candidates with desired absorption and emission wavelengths for applications like Organic Light-Emitting Diodes (OLEDs). tandfonline.comresearchgate.net

The table below summarizes key electronic properties calculated for fluorenone and related derivatives using DFT methods, illustrating the impact of molecular structure on these parameters.

| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Fluorenone | CAM-B3LYP | -7.99 | -1.53 | 6.46 | nih.gov |

| Fluorenol | CAM-B3LYP | -7.56 | -1.65 | 5.91 | nih.gov |

| trans-bis(9H-fluoren-2-yl)diazene | B3LYP/6-31+G(d,p) | -5.44 | -2.15 | 3.29 | nih.gov |

| cis-bis(9H-fluoren-2-yl)diazene | B3LYP/6-31+G(d,p) | -5.55 | -2.28 | 3.27 | nih.gov |

Simulations of Intermolecular Interactions and Self-Assembly

The performance of molecular materials in solid-state devices is critically dependent on how individual molecules arrange themselves into larger ordered structures. Simulations of intermolecular interactions and self-assembly provide insight into the forces that govern crystal packing and thin-film morphology.

The self-assembly of fluorenone derivatives is driven by a combination of non-covalent interactions, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. nih.gov The fluorenone moiety possesses a significant dipole moment due to its ketone group, which plays a crucial role in directing molecular packing. griffith.edu.au Computational studies, often combined with experimental techniques like Scanning Tunneling Microscopy (STM), reveal how these interactions guide the formation of two-dimensional (2D) and three-dimensional (3D) architectures. nih.govacs.org

For example, a joint STM and molecular modeling study of thiophene-fluorenone conjugated oligomers on a graphite (B72142) surface showed that the final self-assembled structure was highly dependent on a competition between dipole-dipole and van der Waals interactions. acs.org DFT calculations have been used to deduce that intermolecular forces are the main drivers that stabilize the molecular packing of fluorenone-based liquid crystals. nih.gov In another study, the polymorphic self-assembly of fluorenone derivatives at a liquid/solid interface was shown to be concentration-dependent, leading to various structures such as dimers and ribbon-like assemblies. nih.gov

Furthermore, simulations can elucidate the role of the solvent and substrate in the assembly process. The interaction between the molecule and the solvent can lead to the formation of specific morphologies. nih.gov Thermodynamic calculations based on the interaction energies derived from these simulations can explain the stability of different polymorphic structures, attributing them to a synergy of intermolecular dipole-dipole forces and van der Waals interactions at the liquid/solid interface. semanticscholar.org These simulations are vital for understanding how to control the supramolecular organization of 2-(2-phenylvinyl)-9H-fluoren-9-one to optimize its performance in electronic devices.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations and conformational analysis are powerful computational tools for investigating the dynamic behavior and structural flexibility of molecules like this compound. These methods model the movement of atoms over time, providing a detailed picture of molecular conformation and packing in the solid state. researchgate.netacs.org

Conformational analysis, often performed using DFT, is used to determine the most stable three-dimensional shape of a molecule by calculating the potential energy surface associated with the rotation around specific bonds. acs.org For this compound, this would involve analyzing the rotation around the vinyl linker connecting the phenyl and fluorenone moieties. Such studies reveal the preferred spatial arrangement (e.g., planar vs. twisted) and the energy barriers between different conformers, which directly impact the extent of π-conjugation and thus the electronic and optical properties. acs.org

MD simulations extend this analysis by modeling the behavior of a large ensemble of molecules, allowing for the study of bulk properties and conformational changes within a constraining crystal environment. researchgate.netacs.org These simulations rely on a force field, a set of parameters that describe the potential energy of the system. For complex molecules like oligofluorenes, these force fields are often improved by incorporating data from high-level ab initio calculations for specific parameters like torsional potentials and electrostatic interactions. researchgate.netacs.org

MD simulations have been successfully used to:

Test the validity of force fields against known crystal structures of fluorene monomers and oligomers. researchgate.netacs.org

Investigate conformational defects, such as the inversion from right-handed to left-handed helical structures, within the bulk material. researchgate.netacs.org